1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole
Overview
Description
1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that features both imidazole and pyrazole moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the pyrazole moiety .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds .
Properties
IUPAC Name |
1-methyl-3-propan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-12(2)15-16-18(23(3)22-15)21-17(20-16)14-8-5-4-7-13(14)11-24-10-6-9-19-24/h4-10,12H,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOQBMUJQPLZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1NC(=N2)C3=CC=CC=C3CN4C=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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